9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11-6-12(2)8-14(7-11)23-9-13(3)10-24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-8,13H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPIOCNAEHCCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the purine/pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The pyrimido[2,1-f]purine-dione scaffold is highly tunable, with substituents at the 9-position significantly altering bioactivity and solubility. Key analogs include:
Key Observations :
- Synthetic Yields : Alkyl substituents (e.g., prop-2-ynyl in Compound 24) yield higher purity (93%) than alkenyl groups (70% for Compound 22), likely due to steric and electronic factors during alkylation .
Enzyme Inhibition
- PDE4B/PDE10A Inhibition: Compound 5 (isoquinolinyl-substituted) exhibits potent PDE4B1 inhibition (IC₅₀ <1 μM), attributed to its extended hydrophobic substituent, which may mimic the target compound’s 3,5-dimethylphenyl group .
- MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog shows dual activity (MAO-B IC₅₀ ~50 nM), suggesting that electron-withdrawing substituents enhance enzyme binding .
Receptor Affinity
- 5-HT/D₂ Receptor Binding : Pyrimido[2,1-f]purine-diones with aromatic substituents (e.g., 4-fluorophenyl in Compound 9a) exhibit moderate affinity for serotonin receptors (5-HT₆/7), while alkyl chains reduce selectivity .
Biological Activity
The compound 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a fused pyrimidine and purine structure. Its molecular formula is with a molecular weight of approximately 300.36 g/mol. The presence of the dimethylphenyl group is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of purine and pteridine exhibit significant anticancer properties. A study by Zhou et al. demonstrated that certain pteridine derivatives could inhibit the activity of mutant epidermal growth factor receptors (EGFR) associated with various cancers. The most effective compound in their series had an IC50 value of 0.68 nM against the EGFR mutant type . Given the structural similarities with 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, it is plausible that this compound may exhibit similar anticancer properties.
Cytotoxicity
In vitro studies have shown that purine derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to purines have been tested against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201), showing high cytotoxic activity . The structure-activity relationship suggests that modifications to the purine core can enhance cytotoxicity.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, compounds that target EGFR or related pathways can disrupt cancer cell signaling leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis involves multi-step protocols, including:
- Friedel-Crafts alkylation for aryl group introduction (e.g., 3,5-dimethylphenyl) .
- Cyclization under reflux with catalysts (e.g., Pd in Suzuki-Miyaura coupling) to form the pyrimido-purine core .
- Methylation using iodomethane/K₂CO₃ in DMF at 60–80°C to install methyl groups .
Critical parameters : Temperature (60–120°C), solvent polarity (DMF/n-butanol), and catalyst loading (5–10 mol% Pd). Optimizing these increases yields from 38% to 93% .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns methyl groups (δ 2.1–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyls (δ 160–170 ppm) .
- IR spectroscopy : Confirms C=O stretches (1,690–1,710 cm⁻¹) and CH₃/CH₂ vibrations (2,850–3,000 cm⁻¹) .
- High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 460.93) .
Q. How does the substitution pattern influence solubility and crystallinity?
- Methodological Answer :
- 3,5-Dimethylphenyl group : Enhances hydrophobicity (logP ~3.5), reducing aqueous solubility but improving crystallinity via π-π stacking .
- Methyl groups at N1/N3/N7 : Increase steric hindrance, reducing aggregation in polar solvents (e.g., DMSO solubility >10 mg/mL) .
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s mechanism in enzymatic inhibition?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC₅₀ against CDK2/PKA kinases .
- Molecular docking : AutoDock Vina predicts binding modes to ATP-binding pockets (ΔG < -8 kcal/mol indicates strong inhibition) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd < 1 µM) and stoichiometry .
Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of methyl groups (t₁/₂ < 30 min) .
- Pharmacokinetic (PK) profiling : Measure plasma exposure (AUC) after oral administration in rodents; low bioavailability (<20%) may explain in vivo inefficacy .
- Proteomics : Compare target engagement in cell lysates vs. tissue samples .
Q. What strategies optimize selectivity for target kinases in cancer models?
- Methodological Answer :
- Kinome-wide profiling (Eurofins KinaseProfiler): Identify off-target hits (e.g., GSK3β inhibition) .
- Structure-activity relationship (SAR) : Replace 3,5-dimethylphenyl with 4-fluorophenyl to reduce off-target binding by 60% .
- Prodrug modification : Introduce phosphate esters at N7 to enhance tumor-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
